Aldh1A3-IN-2 - 886502-08-5

Aldh1A3-IN-2

Catalog Number: EVT-10986616
CAS Number: 886502-08-5
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aldehyde dehydrogenase 1A3, commonly referred to as Aldh1A3, is an enzyme that plays a critical role in the metabolism of aldehydes, converting them into carboxylic acids. This enzyme is particularly significant in the context of cancer biology, where it is implicated in the regulation of cancer stem cells and tumor progression. Aldh1A3 has been identified as a potential therapeutic target due to its association with various malignancies, including glioblastoma and other aggressive cancers.

Source

The compound Aldh1A3-IN-2 is a selective inhibitor of Aldh1A3, designed to modulate its activity for therapeutic purposes. The development of this inhibitor has been driven by the need to understand and manipulate the biochemical pathways associated with Aldh1A3, particularly in cancer treatment.

Classification

Aldh1A3-IN-2 falls under the category of small molecule inhibitors and is classified as a pharmacological agent targeting specific enzyme activity. Its design is based on structure-activity relationship studies that aim to enhance selectivity and efficacy against Aldh1A3 while minimizing effects on other aldehyde dehydrogenase isoforms.

Synthesis Analysis

Methods

The synthesis of Aldh1A3-IN-2 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions or coupling reactions to create intermediates that will lead to the final product.
  2. Final Product Formation: The final step often involves purification techniques such as chromatography to isolate Aldh1A3-IN-2 from by-products.

Technical Details

The synthesis process requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yield and purity of the final compound. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Aldh1A3-IN-2.

Molecular Structure Analysis

Structure

The molecular structure of Aldh1A3-IN-2 is characterized by specific functional groups that confer its inhibitory properties. It features:

  • Core Structure: Typically includes aromatic rings or heterocycles that facilitate binding to the active site of Aldh1A3.
  • Functional Groups: These are strategically placed to enhance binding affinity and selectivity.

Data

The molecular formula, molecular weight, and specific stereochemistry are critical data points for understanding how Aldh1A3-IN-2 interacts with its target. For instance, computational modeling can provide insights into how structural modifications affect binding interactions.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Aldh1A3-IN-2 is its interaction with the active site of Aldh1A3, leading to inhibition of enzymatic activity. This reaction can be quantified using kinetic assays that measure changes in substrate conversion rates in the presence and absence of the inhibitor.

Technical Details

Kinetic studies often utilize substrates like retinoic acid or other aldehyde derivatives to assess the potency of Aldh1A3-IN-2. Measurements are typically taken using fluorescence or spectrophotometric methods to monitor product formation over time.

Mechanism of Action

Process

The mechanism by which Aldh1A3-IN-2 exerts its inhibitory effects involves competitive or non-competitive inhibition at the active site of Aldh1A3. By binding to this site, it prevents substrate access and subsequent conversion into carboxylic acids.

Data

Inhibitory constants (IC50 values) are determined through dose-response experiments, providing quantitative measures of how effectively Aldh1A3-IN-2 inhibits enzymatic activity at various concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in organic solvents may vary based on structural features.

Chemical Properties

  • Stability: Stability under different pH conditions and temperatures is essential for storage and application.
  • Reactivity: Reactivity with biological molecules must be assessed to understand potential off-target effects.

Relevant analyses include thermogravimetric analysis and differential scanning calorimetry to assess thermal stability.

Applications

Scientific Uses

The primary application of Aldh1A3-IN-2 lies in cancer research, particularly in studying the role of Aldh1A3 in cancer stem cell biology and tumor progression. By inhibiting this enzyme, researchers can explore:

  • Mechanistic Studies: Understanding how Aldh1A3 contributes to tumor metabolism.
  • Therapeutic Development: Testing the efficacy of Aldh1A3 inhibition in preclinical models for potential therapeutic use in cancers where this enzyme is overexpressed.
Introduction to Aldehyde Dehydrogenase 1 Family Member A3 as a Therapeutic Target

Biological Significance of Aldehyde Dehydrogenase 1 Family Member A3 in Cellular Homeostasis

Aldehyde Dehydrogenase 1 Family Member A3 (ALDH1A3) is a cytosolic NAD⁺-dependent enzyme belonging to the aldehyde dehydrogenase superfamily. It is indispensable for cellular homeostasis through two primary mechanisms: aldehyde detoxification and retinoic acid biosynthesis. ALDH1A3 efficiently oxidizes toxic endogenous aldehydes generated during lipid peroxidation (e.g., 4-hydroxynonenal) and exogenous xenobiotics, thereby mitigating oxidative stress and preventing DNA damage [1] [7]. Its tissue-specific expression pattern—predominantly in salivary glands, stomach, kidneys, and retinal pigment epithelium—reflects its specialized physiological roles [1] [8]. During embryonic development, ALDH1A3 is critical for neural tube closure, ocular morphogenesis, and olfactory system formation. Genetic ablation studies in mice result in neonatal lethality due to severe craniofacial defects, underscoring its non-redundant functions in development [7] [8].

Table 1: Physiological Functions of ALDH1A3

Biological ProcessSubstrates/PathwaysConsequences of Deficiency
Aldehyde DetoxificationLipid peroxidation products (e.g., malondialdehyde), environmental aldehydesAccumulation of cytotoxic aldehydes, increased oxidative stress
Retinoic Acid SynthesisAll-trans-retinal → All-trans-retinoic acidEmbryonic lethality, defective organogenesis
Amino Acid CatabolismIntermediates of phenylalanine/tyrosine metabolismMetabolic imbalance, potential neurotoxicity

Role of Aldehyde Dehydrogenase 1 Family Member A3 in Retinoic Acid Signaling and Gene Regulation

ALDH1A3 is the most catalytically efficient human isoform for converting all-trans-retinal to all-trans-retinoic acid (RA), exhibiting a 10-fold higher Vmax than Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1) [1] [7]. This enzymatic activity positions ALDH1A3 as a master regulator of retinoid-dependent gene expression. Upon RA synthesis, RA binds to nuclear retinoic acid receptors (RARα/β/γ) and retinoid X receptors (RXRα/β/γ), forming heterodimers that recognize retinoic acid response elements (RAREs) in target gene promoters [1] [9]. This interaction recruits co-activators (e.g., histone acetyltransferases) or co-repressors (e.g., histone deacetylases), dynamically modulating chromatin accessibility. ALDH1A3-dependent RA signaling regulates >500 genes involved in cellular differentiation, proliferation, and apoptosis, including HOX transcription factors and MUC4 [2] [9]. In triple-negative breast cancer cells, ALDH1A3-mediated RA induction of RARRES1 (retinoic acid receptor responder 1) suppresses tumor growth, illustrating its context-dependent tumor-suppressive functions [2] [5].

Table 2: Catalytic Properties of ALDH1A Subfamily Members

IsoformCatalytic Efficiency (Kcat/Km; all-trans-retinal)Subcellular LocalizationPrimary Tissue Distribution
ALDH1A312.5 ± 0.8 min⁻¹·mM⁻¹CytosolSalivary gland, kidney, retina
ALDH1A11.2 ± 0.3 min⁻¹·mM⁻¹CytosolLiver, cornea
ALDH1A25.7 ± 0.6 min⁻¹·mM⁻¹CytosolTestis, embryonic tissues

Aldehyde Dehydrogenase 1 Family Member A3 Dysregulation in Pathological States: Cancer, Diabetes, and Cardiovascular Disorders

Cancer

ALDH1A3 is overexpressed in aggressive malignancies, where it drives cancer stemness, metastasis, and therapy resistance. In glioblastoma, ALDH1A3 is a biomarker of the mesenchymal subtype, with mRNA levels >1000-fold higher than in normal astrocytes [4] [7]. It sustains glioma stem cell self-renewal via RA-dependent SOX2 and OCT4 expression [4]. ALDH1A3 also promotes epithelial-mesenchymal transition (EMT) in colorectal cancer by suppressing the miR-200 family, leading to upregulation of ZEB1 and SNAI2—master regulators of metastasis [10]. In triple-negative breast cancer, ALDH1A3 expands tumor-initiating ALDH⁺ cells while suppressing CD24⁻CD44⁺ populations, facilitating metabolic plasticity and invasion [5].

Type 2 Diabetes

In pancreatic β-cells, ALDH1A3 overexpression impairs glucose-stimulated insulin secretion and increases glucagon production. Its upregulation correlates with β-cell failure in human diabetic patients and rodent models [8] [12]. Mechanistically, ALDH1A3 depletes intracellular NAD⁺ pools, disrupting mitochondrial respiration and insulin vesicle exocytosis [12].

Cardiovascular Disorders

ALDH1A3 is induced in vascular smooth muscle cells during pulmonary arterial hypertension, driving pathologic vessel wall remodeling via RA-dependent activation of pro-fibrotic genes (e.g., COL1A1, ACTA2) [8] [13]. Chronic RA signaling exacerbates neointimal hyperplasia and heart failure mortality [8].

Table 3: ALDH1A3 Dysregulation in Human Diseases

DiseaseMolecular MechanismClinical Impact
GlioblastomaRA-dependent SOX2 activation → Stemness maintenancePoor prognosis, therapeutic resistance
Triple-Negative Breast CancerMetabolic reprogramming to oxidative phosphorylation → CSC survivalIncreased metastasis, recurrence
Type 2 DiabetesNAD⁺ depletion → Impaired insulin secretionβ-cell failure, hyperglycemia
Pulmonary Arterial HypertensionRA-induced smooth muscle proliferation → Vessel occlusionRight ventricular hypertrophy, mortality

Rationale for Targeted Inhibition of Aldehyde Dehydrogenase 1 Family Member A3

The compelling evidence of ALDH1A3’s pathogenic roles across diseases validates it as a therapeutic target. Genetic ablation of ALDH1A3 reduces tumor growth by 70–90% in glioblastoma xenografts and diminishes breast cancer brain metastasis by inhibiting circulating tumor cell adhesion [3] [4]. Crucially, ALDH1A3 is dispensable in healthy adult tissues, minimizing on-target toxicity concerns [8] [12]. Its active-site architecture—featuring a compact substrate tunnel and distinct residues (e.g., Leu121, Phe465)—enables selective inhibition without cross-reactivity against ALDH1A1 [4] [7]. Preclinical studies confirm that pharmacologic ALDH1A3 inhibitors (e.g., MCI-INI-3, YD1701) suppress RA biosynthesis, CSC frequency, and metastasis in vivo [4] [10]. These findings provide a robust foundation for developing ALDH1A3-targeted therapies, particularly for cancers with ALDH1A3-driven stemness and metabolic plasticity.

Properties

CAS Number

886502-08-5

Product Name

Aldh1A3-IN-2

IUPAC Name

3-methyl-4-piperidin-1-ylbenzaldehyde

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-11-9-12(10-15)5-6-13(11)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

PFELXGCZCNQNEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.